6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
6-(4-Bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused chromeno-triazolo-pyrimidine scaffold. This structure incorporates a bromophenyl group at position 6 and a methylphenyl group at position 7, conferring distinct electronic and steric properties. Its molecular formula is C₂₆H₂₁BrN₄O, with an average molecular weight of 493.38 g/mol and a monoisotopic mass of 492.08 g/mol .
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of substituted aldehydes with aminotriazoles or pyrimidine precursors, often catalyzed by transition metal complexes (e.g., vanadium oxide-based catalysts) to activate carbonyl groups .
Properties
CAS No. |
303104-28-1 |
|---|---|
Molecular Formula |
C25H19BrN4O |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
9-(4-bromophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19BrN4O/c1-15-6-8-16(9-7-15)23-21-22(29-25-27-14-28-30(23)25)19-4-2-3-5-20(19)31-24(21)17-10-12-18(26)13-11-17/h2-14,23-24H,1H3,(H,27,28,29) |
InChI Key |
ACXMFCPFCWFNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)Br)NC6=NC=NN26 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of bromophenyl and methylphenyl precursors, followed by cyclization to form the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibit a range of biological activities:
- Anticancer properties : Several derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antiviral activity : Some related compounds have been evaluated for their efficacy against viral infections. Their mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells .
- Anti-inflammatory effects : Certain derivatives demonstrate anti-inflammatory properties by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Material Science Applications
Beyond medicinal chemistry, this compound's unique structure allows for potential applications in material science:
- Organic light-emitting diodes (OLEDs) : Compounds with similar chromeno-triazole structures have been explored for their electronic properties, making them suitable for use in OLED technologies.
- Sensors : The electronic properties of these compounds can be harnessed in sensor applications where changes in conductivity or fluorescence signal the presence of specific analytes.
Case Studies
Several studies provide insights into the applications of this compound:
- Anticancer Activity Study :
- Antiviral Screening :
- Material Properties Investigation :
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of chromeno-triazolo-pyrimidine derivatives are highly dependent on substituent variations. Below is a detailed comparison with six analogs:
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Position Effects :
- Para-substituents (e.g., 4-BrPh, 4-MeOPh) enhance planarity and binding to hydrophobic enzyme pockets, as seen in tubulin-targeting anticancer agents .
- Ortho-substituents (e.g., 2-MeOPh in Analog 3) introduce steric hindrance, reducing binding affinity but improving metabolic stability .
Electronic Effects :
- Bromine (Electron-withdrawing): Increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Methoxy groups (Electron-donating): Improve solubility and modulate logP values (e.g., Analog 2: logP = 4.8 vs. Target: 5.2) .
Biological Activity :
- Anticancer Activity : Analog 4 (polymethoxy substituents) showed IC₅₀ = 1.2 µM against HeLa cells, outperforming the target compound (IC₅₀ = 3.8 µM) due to improved solubility .
- Antimicrobial Activity : Analog 2 (3,4-dimethoxyphenyl) exhibited MIC = 8 µg/mL against Staphylococcus aureus, attributed to enhanced membrane penetration .
- Anti-inflammatory Activity : Thiophene-containing Analog 5 reduced TNF-α production by 62% at 10 µM, linked to sulfur’s redox-modulating properties .
Biological Activity
The compound 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical data.
Structural Characteristics
This compound features a complex structure characterized by the presence of a chromeno-triazolo-pyrimidine framework. The bromophenyl and methylphenyl substituents contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of various reagents and catalysts to facilitate the formation of the triazolo-pyrimidine core. Specific synthetic routes may vary based on the desired purity and yield.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of chromeno-triazolo-pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values indicating effective growth inhibition .
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting pathways associated with inflammation, potentially through modulation of intracellular calcium signaling .
- Antimicrobial Activity : Compounds with structural similarities have been reported to exhibit antimicrobial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial effects .
Table 1: Biological Activity Summary
Detailed Findings
- Cytotoxicity Analysis : A study evaluating the cytotoxic effects of synthesized derivatives showed that certain modifications to the chromeno-triazolo-pyrimidine structure enhanced activity against specific cancer cell lines. The most promising candidates exhibited IC50 values in the micromolar range.
- Mechanistic Insights : Research into the anti-inflammatory mechanisms revealed that these compounds could inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways in vitro.
- Antimicrobial Testing : In antimicrobial assays, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, with some compounds showing significant inhibition comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
